molecular formula C8H10BrNO B2829804 2-Bromo-4-methoxy-5-methylaniline CAS No. 328400-86-8

2-Bromo-4-methoxy-5-methylaniline

Cat. No.: B2829804
CAS No.: 328400-86-8
M. Wt: 216.078
InChI Key: QZQKPBRFXIXISZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 4-methoxy-5-methylaniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-4-methoxy-5-methylaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-methylaniline in various reactions involves the interaction of its functional groups with reagents. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group undergoes electron transfer processes leading to the formation of carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.

    4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.

    2-Bromo-4-methylanisole: Similar structure but with a different functional group.

Uniqueness

2-Bromo-4-methoxy-5-methylaniline is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and properties. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-bromo-4-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQKPBRFXIXISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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